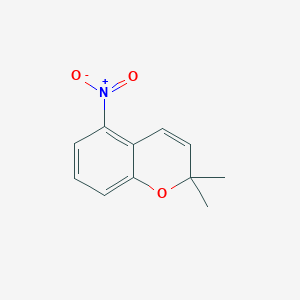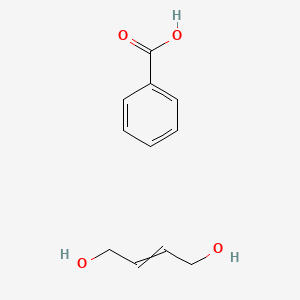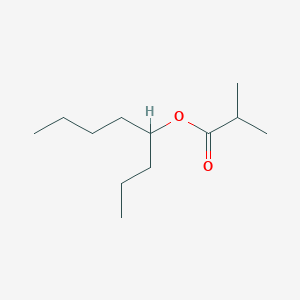
octan-4-yl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octan-4-yl 2-methylpropanoate: is an ester compound formed from the reaction between octan-4-ol and 2-methylpropanoic acid. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octan-4-yl 2-methylpropanoate typically involves the esterification reaction between octan-4-ol and 2-methylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Octan-4-ol+2-methylpropanoic acidH2SO4Octan-4-yl 2-methylpropanoate+H2O
Industrial Production Methods: In industrial settings, the production of esters like this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and may employ catalysts such as ion-exchange resins to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Octan-4-yl 2-methylpropanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield octan-4-ol and 2-methylpropanoic acid.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed:
Hydrolysis: Octan-4-ol and 2-methylpropanoic acid.
Reduction: Octan-4-ol.
Transesterification: New ester and alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octan-4-yl 2-methylpropanoate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions.
Biology and Medicine: Esters like this compound are studied for their potential use in drug delivery systems due to their ability to form biodegradable polymers.
Industry: This compound is used in the fragrance and flavor industry due to its pleasant odor. It is also used as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of octan-4-yl 2-methylpropanoate in chemical reactions involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water to form the ester. The molecular targets and pathways involved in its biological applications are related to its ability to form biodegradable polymers that can be used in drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-methylpropanoate
- Methyl 2-methylpropanoate
- Butyl 2-methylpropanoate
Comparison: Octan-4-yl 2-methylpropanoate is unique due to its longer alkyl chain compared to ethyl, methyl, and butyl 2-methylpropanoates. This longer chain can influence its physical properties, such as boiling point and solubility, making it more suitable for certain applications in the fragrance and flavor industry.
Eigenschaften
CAS-Nummer |
84782-08-1 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
octan-4-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H24O2/c1-5-7-9-11(8-6-2)14-12(13)10(3)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
FOZNTHBYWBFDFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


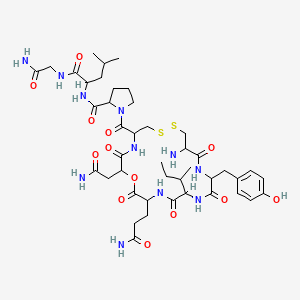
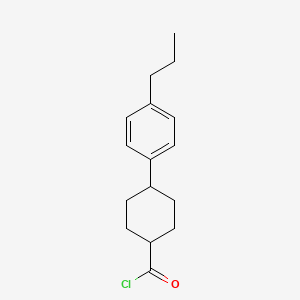
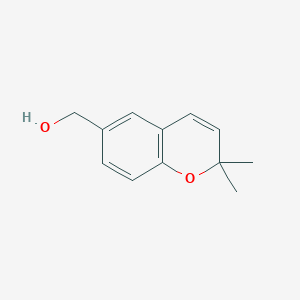
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
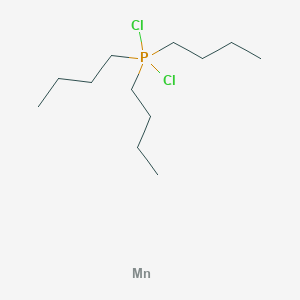

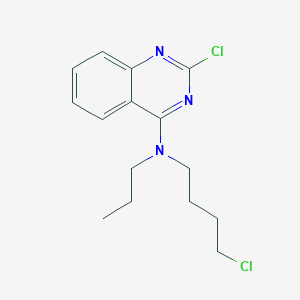
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)
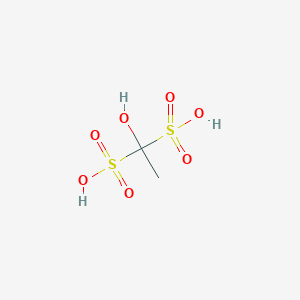
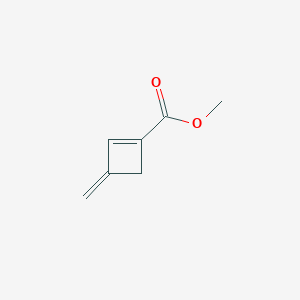

![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
